Product packaging for 3-Butylpiperidin-4-amine(Cat. No.:)

3-Butylpiperidin-4-amine

Cat. No.: B13332129
M. Wt: 156.27 g/mol
InChI Key: DRFUBFGVJCREKZ-UHFFFAOYSA-N
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Description

3-Butylpiperidin-4-amine is a chemical compound of interest in medicinal chemistry and pharmacological research, belonging to the class of piperidine derivatives. Piperidine is a fundamental heterocyclic scaffold prevalent in many biologically active molecules and approved pharmaceuticals . The structure of this compound, featuring an amine group and a butyl chain on a piperidine ring, makes it a valuable intermediate for the synthesis of more complex molecules. Researchers utilize this compound to explore structure-activity relationships and develop novel therapeutic agents. Piperidine and its derivatives have demonstrated significant pharmacological potential in preclinical studies, showing promise as core structures in agents with anticancer properties . For instance, related N-substituted piperidine compounds are key intermediates in synthetic pathways for various pharmacologically active molecules . The amine functional group is highly versatile and can undergo various reactions, such as reductive amination, to create a diverse library of secondary and tertiary amines for screening and development . This compound is presented for research purposes only. It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20N2 B13332129 3-Butylpiperidin-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

3-butylpiperidin-4-amine

InChI

InChI=1S/C9H20N2/c1-2-3-4-8-7-11-6-5-9(8)10/h8-9,11H,2-7,10H2,1H3

InChI Key

DRFUBFGVJCREKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CNCCC1N

Origin of Product

United States

Synthetic Methodologies for 3 Butylpiperidin 4 Amine and Analogous Piperidine Derivatives

De Novo Synthesis Strategies for Substituted Piperidines

De novo synthesis, the construction of the piperidine (B6355638) ring from acyclic precursors, offers a high degree of flexibility in introducing various substituents. These methods are crucial for accessing novel piperidine derivatives with specific stereochemical and functional group requirements.

Multi-Step Approaches from Readily Available Precursors

Complex piperidine structures are often assembled through multi-step sequences that begin with simple, commercially available starting materials. This approach allows for the careful and sequential introduction of functional groups and stereocenters.

A prominent strategy for the enantiomerically pure synthesis of 3-aminopiperidine derivatives involves utilizing natural α-amino acids from the chiral pool, such as L-glutamic acid. researchgate.net A multi-step route starting from L-glutamic acid has been described for the synthesis of 3-(N-Boc-amino)piperidine derivatives. This process involves several key transformations:

Diesterification: L-glutamic acid is first converted to its corresponding dimethyl ester in quantitative yield using thionyl chloride in methanol.

N-Boc Protection: The amino group of the diester is then protected with a tert-butoxycarbonyl (Boc) group using (Boc)₂O, triethylamine (B128534), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), affording the N-Boc protected diester in high yield (92%).

Reduction: The diester is reduced to the corresponding diol using sodium borohydride (B1222165). The conditions for this reduction can be tuned to favor either the diol or a mono-hydroxylated product.

Tosylation and Cyclization: The diol is converted to a ditosylate, which then undergoes cyclization with a primary amine, such as n-butylamine, to form the substituted piperidine ring.

Table 1: Key Intermediates and Yields in the Synthesis from L-Glutamic Acid

StepIntermediateReagents and ConditionsYieldReference
1(S)-Dimethyl 2-aminopentanedioateSOCl₂, MeOH, 0°C to RT, 12 hQuantitative
2(S)-Dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate(Boc)₂O, Et₃N, DMAP, CH₂Cl₂, 0°C to RT, 6 h92%
3(S)-tert-Butyl (4,5-dihydroxy-5-oxopentan-2-yl)carbamate & (S)-tert-Butyl (4,5-dihydroxypentan-2-yl)carbamateNaBH₄, 0°C to RT45% (mono-ol), 19% (di-ol)
4Ditosylate derivativeTsCl, pyridine (B92270)-
5(S)-tert-Butyl (1-butylpiperidin-3-yl)carbamaten-butylamine, neat80%

This table is interactive. Click on the headers to sort the data.

Ring-Forming Cyclization Reactions for Piperidine Core Construction

The final and often most critical step in de novo piperidine synthesis is the ring-closing reaction. Several powerful cyclization strategies have been developed to efficiently construct the six-membered heterocyclic ring.

Intramolecular reductive hydroamination/cyclization cascades represent an atom-economical approach to piperidine synthesis. mdpi.commdma.ch These reactions typically involve the addition of an N-H bond across an unactivated carbon-carbon multiple bond within the same molecule. mdma.ch For example, the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes can be used to form piperidines. mdpi.comnih.gov This reaction proceeds through an acid-mediated functionalization of the alkyne to form an enamine, which then generates an iminium ion that is subsequently reduced to the piperidine. mdpi.comnih.gov

Another approach involves the reductive cyclization of amino acetals, which can be prepared via a nitro-Mannich reaction. This method allows for diastereoselective control over the stereochemistry of the resulting piperidine. mdpi.com Iron-catalyzed reductive amination of ω-amino fatty acids using phenylsilane (B129415) has also been developed for piperidine synthesis. mdpi.com Furthermore, a one-pot cyclization/reduction cascade of halogenated amides has been reported. mdpi.com

Ring-closing metathesis (RCM) has emerged as a powerful and widely used method for the synthesis of a variety of unsaturated rings, including piperidines. researchgate.netwikipedia.orgorganic-chemistry.org This reaction involves the intramolecular metathesis of two terminal alkenes, catalyzed by metal complexes, typically ruthenium-based, to form a cycloalkene and volatile ethylene. wikipedia.org RCM is valued for its functional group tolerance and its ability to form rings of various sizes, from 5 to 30 members. wikipedia.orgorganic-chemistry.org

The synthesis of piperidine alkaloids has been achieved using RCM as a key step to construct the piperidine core. researchgate.net The substrates for RCM are typically dienes, and the reaction can be used to create both simple and complex polycyclic structures. researchgate.net For example, RCM has been employed in the formal synthesis of (-)-swainsonine, where it was used to construct the five-membered ring of the indolizidine alkaloid after the six-membered piperidine ring was formed via a ring expansion reaction. arkat-usa.org

An elegant method for the synthesis of chiral 3-hydroxypiperidine (B146073) derivatives is the enantioselective ring expansion of substituted prolinols. arkat-usa.orgpitt.edu This strategy allows for the conversion of a five-membered pyrrolidine (B122466) ring into a six-membered piperidine ring with high stereocontrol. For instance, the ring expansion of a substituted prolinol to a 3-hydroxypiperidine was a key step in a formal synthesis of (-)-swainsonine. arkat-usa.org The reaction was achieved using trifluoroacetic anhydride (B1165640) and triethylamine in tetrahydrofuran, followed by treatment with sodium hydroxide, to afford the 3-hydroxypiperidine in 95% yield and with a diastereomeric excess greater than 95%. arkat-usa.org This approach highlights the utility of ring expansion reactions in accessing stereochemically defined piperidine structures from readily available chiral precursors like L-proline. arkat-usa.org

Catalytic Hydrogenation of Nitrogen-Containing Heterocycles

Catalytic hydrogenation of pyridine derivatives represents one of the most direct and atom-economical methods for the synthesis of the piperidine core. nih.gov This approach involves the reduction of the aromatic pyridine ring to its saturated piperidine counterpart, often employing transition metal catalysts under a hydrogen atmosphere. nih.govresearchgate.net

Dearomatization-Hydrogenation (DAH) of Pyridine Derivatives

A significant challenge in the direct hydrogenation of pyridines is the inherent stability of the aromatic ring and the potential for catalyst poisoning by the basic piperidine product. springernature.comchemrxiv.org The dearomatization-hydrogenation (DAH) process offers a solution to overcome these hurdles. This one-pot strategy involves an initial dearomatization of the pyridine ring, typically with a rhodium catalyst and a hydride source like pinacol (B44631) borane (B79455) (HBpin), followed by hydrogenation of the resulting less aromatic intermediate. springernature.comnih.gov This method has been successfully applied to the synthesis of various substituted piperidines, including those with fluorine substituents, which are of high value in medicinal chemistry. nih.govacs.org

The DAH process allows for the highly diastereoselective formation of all-cis-substituted piperidines. springernature.comnih.gov However, the use of hydridic reagents like HBpin can limit the functional group tolerance of the reaction, as it is incompatible with polar and protic groups such as esters, amides, and alcohols. acs.org To address this, alternative methods for direct hydrogenation without a dearomatizing agent have been developed, often utilizing palladium catalysts in the presence of a Brønsted acid to activate the pyridine substrate. acs.org

Table 1: Comparison of DAH and Direct Hydrogenation Methods for Fluorinated Piperidines
FeatureDearomatization-Hydrogenation (DAH)Direct Hydrogenation
Catalyst Rhodium-basedPalladium-based
Reagents Hydride source (e.g., HBpin)Brønsted acid (e.g., HCl)
Selectivity High diastereoselectivity for all-cis productsCan be chemoselective for pyridine over other arenes
Functional Group Tolerance Limited by hydridic reagentsMore tolerant to polar/protic groups
Robustness Sensitive to reagent and solvent purityMore robust to air and moisture
Asymmetric Hydrogenation employing Chiral Catalysts

The synthesis of enantiomerically pure piperidines is of paramount importance for the development of chiral drugs. Asymmetric hydrogenation provides a powerful tool to achieve this by employing chiral catalysts or auxiliaries to control the stereochemical outcome of the reduction. dicp.ac.cnacs.org

One successful approach involves the use of a chiral auxiliary attached to the pyridine ring. dicp.ac.cn For instance, an oxazolidinone auxiliary can direct the hydrogenation to one face of the pyridine ring, leading to the formation of a single enantiomer of the piperidine product with high enantiomeric excess (ee). dicp.ac.cn This method has the advantage of allowing for the simultaneous creation of multiple stereocenters. dicp.ac.cn

Another strategy is the asymmetric hydrogenation of pyridinium (B92312) salts, which are activated forms of pyridines. acs.orgdicp.ac.cnresearchgate.net Chiral iridium or rhodium complexes with specific chiral ligands have been shown to effectively catalyze the hydrogenation of these salts, yielding a variety of chiral piperidine derivatives with high enantioselectivity. acs.orgresearchgate.net This method has proven to be tolerant of various functional groups, including those that are typically sensitive to reduction. chemrxiv.orgacs.org

Table 2: Chiral Catalysts and Auxiliaries in Asymmetric Hydrogenation of Pyridine Derivatives
ApproachCatalyst/Auxiliary SystemKey Features
Chiral Auxiliary Oxazolidinone auxiliary with Pd(OH)2/C catalystHigh enantiomeric excess (up to 98% ee); auxiliary can be recycled. dicp.ac.cn
Asymmetric Hydrogenation of Pyridinium Salts Iridium or Rhodium complexes with chiral ligands (e.g., phosphole, BINAP)High enantioselectivity for a range of substrates; tolerant of various functional groups. acs.orgacs.orgresearchgate.net
Reductive Transamination Rhodium catalyst with a chiral primary amineOvercomes shortcomings of traditional asymmetric hydrogenation; allows for the synthesis of alkylated and ¹⁵N-labelled piperidines. dicp.ac.cnresearchgate.net
Oxidative Amination of Non-Activated Alkenes

Oxidative amination of alkenes presents an alternative route to nitrogen-containing heterocycles. nih.gov While many methods focus on activated alkenes, recent advancements have enabled the intermolecular oxidative amination of non-activated alkenes. nih.gov This process, often involving dual photoredox and copper catalysis, generates an amidyl radical that adds to the alkene. nih.gov Subsequent β-hydride elimination from the resulting alkyl radical intermediate can lead to the formation of allylic amines. nih.gov While not a direct route to saturated piperidines like 3-butylpiperidin-4-amine, the products of these reactions can serve as versatile intermediates for further transformations to access the piperidine scaffold. The development of intramolecular versions of these reactions provides a more direct entry to cyclic amines. nih.gov

Advancements in Green Chemistry for Piperidine Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve sustainability. rsc.orgyoutube.com This includes the use of renewable resources and biocatalysis.

Sustainable and Bio-Renewable Feedstocks

Traditionally, the synthesis of piperidines relies on fossil fuel-based starting materials. rsc.org A greener approach involves utilizing bio-renewable feedstocks. rsc.org For instance, furfural, which can be derived from biomass, has been used as a starting material for the synthesis of pyridine and subsequently piperidine derivatives. researchgate.net Another example is the synthesis of piperidine from bio-renewable tetrahydrofurfurylamine (B43090) through a one-pot hydrogenolysis and intramolecular amination process. rsc.org These methods offer a more sustainable pathway to this important class of compounds by reducing the dependence on depleting fossil resources. youtube.comrsc.org

Enzymatic Catalysis and Multi-Enzyme Cascades for Chiral Amine Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. nih.govmanchester.ac.uk Enzymes such as amine transaminases (ATAs), imine reductases (IREDs), and amine dehydrogenases (AmDHs) are powerful tools for the synthesis of chiral amines, which are key building blocks for many pharmaceuticals. nih.govacs.orgresearchgate.netacs.org

Multi-enzyme cascades, where several enzymatic reactions are performed in a single pot, have emerged as a highly efficient strategy. acs.orgresearchgate.net These cascades can convert simple, achiral starting materials into complex, chiral products with high enantiopurity, avoiding the need for intermediate purification steps. researchgate.net For example, a combination of a galactose oxidase (GOase) and an imine reductase (IRED) has been used to synthesize enantiopure 3-aminopiperidines from readily available amino alcohols. rsc.org Similarly, chemo-enzymatic cascades, which combine chemical and biological transformations, have been developed for the asymmetric dearomatization of pyridines to produce stereo-defined piperidines. nih.govacs.org These enzymatic and chemo-enzymatic approaches represent a significant step towards more sustainable and efficient methods for the synthesis of chiral piperidine derivatives. manchester.ac.uk

Table 3: Enzymes in Chiral Piperidine Synthesis
Enzyme ClassFunctionApplication in Piperidine Synthesis
Amine Transaminases (ATAs) Transfer of an amino group from a donor to a ketone or aldehyde. acs.orgSynthesis of chiral amines as precursors to piperidines. acs.orgacs.org
Imine Reductases (IREDs) Asymmetric reduction of imines to amines. manchester.ac.ukresearchgate.netKey step in multi-enzyme cascades for the synthesis of chiral piperidines from amino alcohols or via dearomatization of pyridines. rsc.orgnih.gov
Amine Dehydrogenases (AmDHs) Reductive amination of ketones or aldehydes using ammonia. nih.govUsed in cascades for the deracemization of amines. acs.org
Galactose Oxidase (GOase) Oxidation of primary alcohols to aldehydes. rsc.orgInitial step in cascades converting amino alcohols to cyclic imines for subsequent reduction. rsc.org

Radical-Mediated Intramolecular Cyclization Pathways

Radical cyclization reactions offer a powerful tool for the synthesis of piperidine rings from linear precursors. nih.govrsc.org These methods often proceed under mild conditions and can provide access to complex poly-substituted piperidines.

One approach involves the intramolecular cyclization of α-aminoalkyl radicals onto unactivated double bonds. rsc.org For instance, the cyclization of linear amino-aldehydes can be achieved using a cobalt(II) catalyst, leading to the formation of various piperidines. mdpi.comnih.gov However, this method can sometimes result in the formation of a linear alkene byproduct due to a competitive 1,5-hydrogen atom transfer process. mdpi.comnih.gov

Another strategy is the intramolecular radical C-H amination/cyclization. This can be achieved through various means, including electrolysis and copper(I) or copper(II) catalysis. researchgate.netmdpi.com For example, light-mediated intramolecular radical carbocyclization has been developed for the synthesis of piperidines. mdpi.com Additionally, a gold(I)-catalyzed intramolecular dearomatization/cyclization has been reported. mdpi.com The use of triethylborane (B153662) as a radical initiator in the cyclization of 1,6-enynes represents another effective method for constructing polysubstituted alkylidene piperidines. mdpi.com

A photoredox strategy has also been developed for the synthesis of spiropiperidines from linear aryl halide precursors. nih.gov This method utilizes a strongly reducing organic photoredox catalyst and a trialkylamine reductant to generate aryl radical species, which then undergo regioselective cyclization. nih.gov

Catalyst/InitiatorSubstrate TypeKey Features
Cobalt(II)Linear amino-aldehydesGood yields, potential for byproduct formation. mdpi.comnih.gov
Copper(I)/(II)N-centered radicalsEnables intramolecular C-H amination/cyclization. researchgate.netmdpi.com
Triethylborane1,6-enynesInitiates a complex radical cascade to form polysubstituted piperidines. mdpi.com
Organic Photoredox CatalystLinear aryl halidesMild conditions, synthesis of complex spiropiperidines. nih.gov
Rhodium(I) with ferrocene (B1249389) ligandEnaminesUsed in asymmetric hydrogenation to produce piperidines. nih.gov

Functionalization and Derivatization of Pre-existing Piperidine Ring Systems

The direct functionalization of a pre-existing piperidine ring is an attractive strategy for the synthesis of derivatives like this compound, as it can streamline synthetic routes. nih.govd-nb.info

Selective C-H Functionalization Strategies

Site-selective C-H functionalization of piperidines is a significant challenge due to the similar reactivity of multiple C-H bonds. researchgate.netacs.org However, recent advances have demonstrated that catalyst control can achieve high levels of selectivity. nih.govacs.orgnih.gov

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have emerged as a powerful tool for this purpose. nih.govacs.orgnih.gov The site-selectivity (C2, C3, or C4) can be controlled by the choice of both the rhodium catalyst and the amine protecting group. nih.govresearchgate.netnih.gov For instance, C-H functionalization of N-Boc-piperidine with specific rhodium catalysts can lead to 2-substituted analogues, while different catalysts can direct the functionalization to the C4 position. nih.govnih.gov The C3 position, being electronically deactivated, often requires an indirect approach, such as the cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring-opening. nih.govd-nb.info

A combination of biocatalytic C-H oxidation and radical cross-coupling has also been reported as a modular approach for the enantiospecific and diastereoselective functionalization of piperidines. researchgate.netnih.gov This strategy provides access to complex architectures, simplifying the synthesis of medicinally relevant molecules. researchgate.netchemrxiv.orgnih.gov

Catalyst SystemProtecting GroupPosition Functionalized
Rh₂(R-TCPTAD)₄N-BocC2 nih.govnih.gov
Rh₂(R-TPPTTL)₄N-brosylC2 nih.govnih.gov
Rh₂(S-2-Cl-5-BrTPCP)₄N-α-oxoarylacetylC4 nih.govnih.gov

Carbon-Carbon Bond Formation via Radical Cross-Coupling Reactions

Radical cross-coupling reactions provide a versatile method for introducing carbon substituents onto the piperidine ring. researchgate.netnih.gov These reactions often proceed via a "radical relay" mechanism, where a hydrogen-atom transfer (HAT) generates a diffusible radical that is then functionalized. nih.gov

A notable example is the combination of biocatalytic C-H oxidation with radical cross-coupling, which allows for the modular and diastereoselective functionalization of piperidines. researchgate.netnih.gov This approach is analogous to the well-established electrophilic aromatic substitution followed by palladium-based cross-couplings in aromatic systems, but is applied to three-dimensional saturated molecules. researchgate.netnih.gov Electrocatalytic methods, sometimes employing a nickel/silver system, have also been developed for the cross-coupling of substituted carboxylic acids, providing a modular route to complex molecular architectures. researchgate.net These radical-based methods offer a powerful alternative to traditional two-electron cross-coupling reactions. youtube.com

Alkylation Reactions of Amines and Related Transformations

Alkylation of the piperidine nitrogen is a fundamental transformation. researchgate.net This can be achieved by reacting the piperidine with an alkyl halide. researchgate.net The reaction can be performed in a solvent like anhydrous acetonitrile, and the addition of a base such as potassium carbonate can facilitate the reaction. researchgate.net The use of a syringe pump for the slow addition of the alkyl halide can help control the reaction. researchgate.net

Regioselective alkylation at the C3 position of the piperidine ring has also been achieved. odu.edu One method involves the conversion of piperidine to N-chloropiperidine, followed by dehydrohalogenation to form Δ¹-piperideine. odu.edu The enamine anion can then be generated and alkylated with an appropriate alkyl halide. odu.edu

Furthermore, the regioselective 2-alkylation and 2-arylation of piperidine can be accomplished through the organolithiation of cyclic imines. acs.org

Reagent/MethodPosition of AlkylationKey Features
Alkyl halide and baseN1Fundamental N-alkylation. researchgate.net
N-chloropiperidine, base, alkyl halideC3Regioselective C3-alkylation via an enamine intermediate. odu.edu
Organolithiation of cyclic iminesC2Regioselective C2-alkylation and -arylation. acs.org

Amine Protection and Analytical Derivatization through Acylation and Silylation

The protection of the piperidine nitrogen is often a necessary step in multi-step syntheses to prevent unwanted side reactions. Common protecting groups include tert-Butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). For instance, N-Boc-piperidine is a common starting material in various functionalization reactions. nih.govd-nb.info The Boc group can be introduced by reacting the piperidine with di-tert-butyl dicarbonate.

In a specific example from a patent, a piperidine derivative is part of a synthesis where an amine is protected. google.com While the specific protecting group for the piperidine is not detailed, the general use of amine protecting groups is highlighted. google.com

For analytical purposes, such as gas chromatography, the amine can be derivatized. Acylation with reagents like trifluoroacetic anhydride or silylation with reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are common methods to increase the volatility and thermal stability of the amine.

4-Piperidone has been utilized as a convenient protecting group in the synthesis of primary propargylamines. nih.gov It participates in a three-component coupling reaction and can be selectively cleaved later. nih.gov

Formation and Reduction of Imines and Enamines

The formation and subsequent reduction of imines and enamines are fundamental strategies for the synthesis and functionalization of piperidines. nih.govwikipedia.org Reductive amination, which involves the condensation of an amine with a ketone or aldehyde to form an imine, followed by reduction, is a widely used method for C-N bond formation. nih.gov

Piperidine itself is frequently used to convert ketones into enamines, which are valuable intermediates in reactions like the Stork enamine alkylation. wikipedia.org The cyclic imine of piperidine can be formed by treating piperidine with calcium hypochlorite (B82951) to generate N-chloropiperidine, which then undergoes dehydrohalogenation. wikipedia.org

The reduction of enamines and imines to form piperidines can be achieved using various reducing agents. Sodium borohydride is a common choice for the reduction of imines under mild conditions. nih.gov Asymmetric hydrogenation of enamines using catalytic ruthenium(II) or rhodium(I) complexes can provide chiral piperidines with high enantioselectivity. nih.gov

More recently, chemo-enzymatic methods have been developed. A one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov This approach has been applied to the synthesis of several pharmaceutical agents. nih.gov Additionally, electroreductive cyclization of an imine with terminal dihaloalkanes in a flow microreactor offers a green and efficient method for synthesizing piperidine derivatives. beilstein-journals.orgnih.gov

Reaction TypeKey Reagents/CatalystsProduct
Reductive AminationAmine, Ketone/Aldehyde, Reducing Agent (e.g., NaBH₄)Substituted Piperidine nih.gov
Enamine FormationPiperidine, KetoneEnamine wikipedia.org
Asymmetric Enamine HydrogenationRu(II) or Rh(I) complexesChiral Piperidine nih.gov
Chemo-enzymatic CascadeAmine oxidase, Ene imine reductaseStereo-defined Piperidine nih.gov
Electroreductive CyclizationImine, Dihaloalkane, Flow MicroreactorPiperidine Derivative beilstein-journals.orgnih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction is instrumental in synthesizing aryl amines from aryl halides or triflates and primary or secondary amines. wikipedia.orgorganic-chemistry.org Its application to the synthesis of 3-substituted-4-aminopiperidines, including this compound, involves the coupling of a suitably protected 4-aminopiperidine (B84694) derivative with a butyl-containing electrophile or, more commonly, the amination of a 4-halo-3-butylpiperidine derivative.

The general mechanism proceeds through a catalytic cycle involving a Pd(0) species. youtube.com The cycle commences with the oxidative addition of the aryl or vinyl halide to the Pd(0) center, forming a Pd(II) complex. This is followed by coordination of the amine to the palladium complex and subsequent deprotonation by a base to form a palladium amide. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst. wikipedia.orgyoutube.com

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand coordinated to the palladium center. The development of bulky, electron-rich phosphine (B1218219) ligands, often referred to as "Buchwald ligands" (e.g., XPhos, SPhos, DavePhos), has been crucial for achieving high efficiency and broad substrate scope. youtube.com These ligands facilitate the key steps of oxidative addition and reductive elimination, allowing the reaction to proceed under milder conditions and with a wider range of functional groups. wikipedia.orgyoutube.com For the synthesis of complex amines like this compound, bidentate phosphine ligands such as BINAP and DPEPhos have also proven effective, particularly in providing reliable coupling with primary amines. wikipedia.org

Research on the palladium-mediated arylation of 3-aminopiperidines has shown that catalyst systems composed of a palladium(0) source and specialized ligands like 2-(dimethylamino)-2'-(dicyclohexylphosphine)biphenyl are highly effective for coupling with aryl bromides and chlorides. acs.orgsci-hub.st These studies highlight the importance of reaction conditions, such as temperature, which can dramatically influence reaction yields. acs.orgsci-hub.st

Table 1: Representative Catalyst Systems for Buchwald-Hartwig Amination of Amino-heterocycles
Substrate TypeCatalyst/LigandBaseSolventKey FindingsReference
Aryl Halides + Primary/Secondary AminesPd(OAc)₂ / Bulky Biaryl Phosphine Ligands (e.g., XPhos, SPhos)NaOtBu, K₃PO₄Toluene, DioxaneBulky, electron-rich ligands enhance reaction rates and expand substrate scope. youtube.com
Aryl Iodides/Triflates + Primary AminesPd₂(dba)₃ / BINAP or DPEPhosNaOtBuTolueneBidentate ligands are effective for coupling primary amines and prevent catalyst deactivation. wikipedia.org
1-Substituted 3-Aminopiperidines + Aryl BromidesPd₂(dba)₃ / 2-(Dimethylamino)-2'-(dicyclohexylphosphine)biphenylNaOtBuTolueneEffective for N-arylation of the piperidine ring; strong temperature dependence observed. acs.orgsci-hub.st
Aryl Halides + Secondary Amines (Mechanochemical)Pd-PEPPSI catalystK₂CO₃Ball-milling (solvent-free)An operationally simple and robust method that can be performed under aerobic conditions. rsc.org

Stereoselective Synthesis of this compound and its Stereoisomers

The biological activity of chiral molecules like this compound is intrinsically linked to their stereochemistry. Therefore, developing synthetic methods that control the absolute and relative configuration of the stereocenters at the C3 and C4 positions is of paramount importance.

Development of Enantioselective Methodologies

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Several strategies have been developed for the synthesis of enantioenriched substituted piperidines.

One powerful approach is the rhodium-catalyzed asymmetric reductive Heck reaction. organic-chemistry.orgacs.org This method can be used to couple aryl or vinyl boronic acids with a dihydropyridine (B1217469) precursor, generating 3-substituted tetrahydropyridines with high enantioselectivity. Subsequent reduction of the double bond then affords the desired enantioenriched 3-substituted piperidine. organic-chemistry.orgacs.org The enantioselectivity is controlled by the use of chiral phosphine ligands, such as (S)-Segphos, in conjunction with a rhodium catalyst. organic-chemistry.org

Another strategy involves the catalytic asymmetric desymmetrization of prochiral starting materials. rsc.org For instance, an organocatalytic intramolecular aza-Michael reaction can be used to desymmetrize a molecule containing a nitrogen nucleophile and two Michael acceptors, leading to enantiomerically enriched piperidines. rsc.org The choice of chiral catalyst, such as a derivative of quinine (B1679958) or cinchonine, is crucial for inducing asymmetry. rsc.org

Enzyme-catalyzed reactions also offer a highly selective route to chiral piperidines. Multi-enzyme cascade reactions, for example, can convert protected amino alcohols into cyclic amines like L-3-N-Cbz-aminopiperidine with high enantiopurity, preventing the racemization of labile intermediates by conducting the reactions in a single pot. rsc.org

Furthermore, the synthesis of chiral piperidinone skeletons can be achieved through cascade reactions involving enantioselective Michael additions. nih.gov For example, the addition of dimethyl malonate to a nitrostyrene (B7858105) derivative in the presence of a chiral catalyst can set the stereochemistry early in the synthetic sequence, which is then carried through to the final piperidine product. nih.gov

Table 2: Enantioselective Methodologies for Substituted Piperidine Synthesis
MethodologyCatalyst/ReagentSubstrateProduct TypeKey OutcomeReference
Asymmetric Reductive Heck Reaction[Rh(cod)OH]₂ / (S)-SegphosPhenyl pyridine-1(2H)-carboxylate + Boronic Acid3-Substituted TetrahydropyridinesHigh yields and excellent enantioselectivity (up to >99% ee). organic-chemistry.org
Asymmetric Desymmetrization (aza-Michael)9-Amino-9-deoxy-epi-hydroquinine / TFAProchiral diene-amine2,5- and 2,6-Disubstituted PiperidinesGood yields and high enantioselectivity for major or minor diastereoisomers. rsc.org
Enzyme CascadeGalactose Oxidase / Imine ReductaseN-Cbz-protected L-lysinolL-3-N-Cbz-aminopiperidineOne-pot synthesis yields products with high enantiopurity. rsc.org
Cascade Coupling (Michael Addition)Chiral catalyst for Michael additionNitrostyrene + Dimethyl MalonateFunctionalized PiperidinoneHighly enantioselective formation of the piperidinone skeleton. nih.gov

Control of Diastereoselectivity in Synthetic Sequences

Controlling the relative stereochemistry between the substituents at C3 and C4 (cis or trans) is crucial for obtaining a specific diastereomer of this compound. Diastereoselectivity can be achieved through either substrate control, where an existing chiral center directs the stereochemical outcome of a subsequent reaction, or reagent control, where the reagents or catalysts themselves dictate the stereochemistry.

A common and practical method for synthesizing substituted piperidines is the hydrogenation of a corresponding substituted pyridine precursor. rsc.orgwhiterose.ac.uk This reaction typically proceeds via delivery of hydrogen from the less hindered face of the molecule as it adsorbs to the catalyst surface, often resulting in the formation of the cis-diastereomer as the major product. whiterose.ac.uk The trans-diastereomer can then often be accessed through a subsequent epimerization step. By treating the cis-isomer with a base, the stereocenter at the carbon adjacent to an activating group (like an ester) can be inverted to the thermodynamically more stable trans configuration. rsc.org

The ring-opening of epoxides is another powerful technique for controlling diastereoselectivity. researchgate.netresearchgate.net For example, a 3-methyl-3,4-epoxipiperidine can be synthesized and then subjected to regioselective ring-opening with an amine nucleophile. The nucleophilic attack typically occurs at the less hindered C4 position in an Sₙ2 fashion, leading to inversion of configuration and resulting in a trans relationship between the methyl and amino groups. However, specialized reagents have been developed to direct epoxidation to a specific face of a tetrahydropyridine, allowing for the synthesis of different diastereomers upon ring opening. researchgate.net

Diastereoselective reductions of imines or iminium ions are also employed. nih.gov The choice of reducing agent can determine the stereochemical outcome. For instance, triacetoxyborohydride (B8407120) reduction of an iminium ion can favor the formation of a cis product, while reduction with triethylsilane/TFA may lead to the trans isomer. nih.gov

Table 3: Strategies for Diastereoselective Synthesis of Substituted Piperidines
StrategyReactionKey Reagents/ConditionsTypical Diastereomeric OutcomeReference
Hydrogenation followed by Epimerization1. Catalytic Hydrogenation of Pyridine 2. Base-catalyzed Epimerization1. H₂, Pd/C or PtO₂ 2. NaOMe or DBU1. cis isomer (kinetic product) 2. trans isomer (thermodynamic product) rsc.orgwhiterose.ac.uk
Epoxide Ring-OpeningNucleophilic attack on a 3,4-epoxipiperidineAmines, Alcohols, WaterRegio- and diastereoselective formation of piperidinols/amines. researchgate.netresearchgate.net
Iminium Ion ReductionReduction of a cyclic iminium ionNaBH(OAc)₃ vs. Et₃SiH/TFACan selectively produce cis or trans isomers depending on the reducing agent. nih.gov
C-H FunctionalizationRhodium-catalyzed C-H insertionChiral dirhodium catalysts (e.g., Rh₂(R-TCPTAD)₄)Can achieve high diastereoselectivity (e.g., 11:1 d.r.). nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Butylpiperidin 4 Amine

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. optica.org For 3-Butylpiperidin-4-amine (C₉H₂₀N₂), the nominal molecular weight is 156 Da. nih.gov As it contains two nitrogen atoms, its molecular ion peak (M⁺) at m/z 156 would conform to the nitrogen rule (an even molecular weight for an even number of nitrogen atoms). miamioh.edu

The fragmentation of aliphatic and cyclic amines under electron ionization (EI) is typically dominated by α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.org For this compound, several key fragmentation pathways are expected:

Loss of the butyl group: Cleavage of the bond between C3 and the butyl group would result in a fragment ion at m/z 99 [M - 57]⁺.

Ring Cleavage: The piperidine (B6355638) ring itself can undergo α-cleavage. The most prominent fragmentation of piperidines involves the loss of a hydrogen atom to give a stable iminium ion at [M-1]⁺ (m/z 155). aip.org Further cleavage adjacent to the ring nitrogen can lead to various smaller fragments.

Cleavage related to the 4-amino group: Alpha-cleavage next to the exocyclic amino group could lead to the formation of a stabilized ion.

Table 2: Predicted Mass Spectrometry Fragments for this compound
m/z Value Predicted Fragment Fragmentation Pathway
156[C₉H₂₀N₂]⁺Molecular Ion (M⁺)
155[C₉H₁₉N₂]⁺Loss of a hydrogen atom ([M-H]⁺) aip.org
113[C₆H₁₃N₂]⁺Loss of a propyl radical (•C₃H₇) from the butyl chain
99[C₅H₁₁N₂]⁺Loss of the butyl radical (•C₄H₉) via α-cleavage
84[C₅H₁₀N]⁺Common fragment from piperidine ring cleavage
57[C₄H₉]⁺Butyl cation
44[C₂H₆N]⁺Fragment containing the C4-NH₂ moiety
30[CH₄N]⁺Common fragment for primary amines (CH₂=NH₂⁺)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of specific frequencies of infrared light that correspond to bond vibrations. researchgate.netcore.ac.uk The IR spectrum of this compound would be dominated by absorptions characteristic of its amine and alkane moieties. oup.comrsc.org

Key expected absorptions include:

N-H Stretching: Two types of N-H bonds are present. The secondary amine in the piperidine ring will show a single, medium-intensity absorption band around 3350-3310 cm⁻¹. The primary amino group at the C4 position will typically exhibit two bands in the same region: one for the asymmetric stretch and one for the symmetric stretch. cdnsciencepub.com These may overlap with the secondary amine stretch.

C-H Stretching: Intense absorptions just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) are characteristic of the C-H stretching vibrations of the methylene (B1212753) and methyl groups in the piperidine ring and the butyl chain. researchgate.net

N-H Bending: The N-H bending (scissoring) vibration of the primary amine is expected to appear as a broad band in the 1650-1580 cm⁻¹ region. shd-pub.org.rs The secondary amine N-H bend is typically weaker and appears in a similar region.

C-N Stretching: These vibrations occur in the fingerprint region of the spectrum, typically between 1250 and 1020 cm⁻¹.

Table 3: Characteristic Infrared Absorption Frequencies for this compound
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Primary Amine (-NH₂)N-H Stretch (asymmetric & symmetric)3400 - 3300Medium
Secondary Amine (>NH)N-H Stretch3350 - 3310Medium
Alkyl (CH₃, CH₂, CH)C-H Stretch2960 - 2850Strong
Primary Amine (-NH₂)N-H Bend (scissoring)1650 - 1580Medium, Broad
Alkyl (CH₂, CH₃)C-H Bend (scissoring/bending)1470 - 1450Medium
Aliphatic C-NC-N Stretch1250 - 1020Medium-Weak

Computational Chemistry and Theoretical Investigations of 3 Butylpiperidin 4 Amine

Conformational Analysis and Exploration of Energy Landscapes

The three-dimensional structure of 3-Butylpiperidin-4-amine is not static. The flexibility of the piperidine (B6355638) ring and the rotation around single bonds allow it to adopt various shapes, or conformations. Conformational analysis is critical as the biological activity and physical properties of a molecule are often dictated by the specific low-energy conformations it can access.

Molecular Mechanics (MM) serves as an efficient first step in exploring a molecule's potential energy surface. uci.edu Using force fields (like MMFF94 or OPLS), MM calculations can rapidly evaluate the energies of thousands of potential conformers, identifying a set of low-energy candidates for further study. uci.edu

For this compound, the primary conformational questions involve the puckering of the piperidine ring and the orientation of its two substituents: the butyl group at position 3 and the amine group at position 4. The piperidine ring predominantly adopts a chair conformation to minimize angle and torsional strain. sinica.edu.tw This results in two main chair conformers where the substituents can be in either axial (pointing up or down from the ring's plane) or equatorial (pointing out from the ring's equator) positions. The butyl group is significantly bulkier than the amine group, and thus steric hindrance (specifically 1,3-diaxial interactions) would strongly disfavor conformers where the butyl group is in an axial position. sinica.edu.twwuxiapptec.com

A systematic conformational search would therefore identify the diequatorial conformer as the likely global minimum, with other conformers (e.g., axial-equatorial) being significantly higher in energy.

Table 1: Hypothetical Relative Energies of this compound Conformers from MM Calculations

Conformer Butyl Group Position Amine Group Position Predicted Relative Energy (kcal/mol) Key Interaction
1 Equatorial Equatorial 0.00 Most stable, minimal steric strain
2 Equatorial Axial ~0.5 - 1.0 Gauche interaction with C-H bonds
3 Axial Equatorial > 4.0 Severe 1,3-diaxial strain with ring hydrogens

| 4 | Axial | Axial | > 5.0 | Severe 1,3-diaxial strain and additional gauche interactions |

Note: These values are illustrative, based on established principles of conformational analysis.

Following the initial exploration with MM, Quantum Chemical (QC) methods are employed for more accurate results. Density Functional Theory (DFT) is a widely used QC method that provides a good balance between computational cost and accuracy. scirp.org Functionals such as B3LYP combined with basis sets like 6-31G(d,p) or larger are standard for optimizing molecular geometries and predicting energies. mdpi.comscispace.com

Each low-energy conformer identified by the MM search would be subjected to a full geometry optimization at the DFT level. arxiv.org This process refines the bond lengths, angles, and dihedral angles to find the true minimum on the potential energy surface for that conformer. Subsequent frequency calculations confirm that the optimized structure is a true minimum (no imaginary frequencies) and provide thermodynamic data like Gibbs free energy. mdpi.com DFT calculations would provide more reliable energy differences between the conformers compared to MM. nih.gov

Table 2: Comparison of Hypothetical Relative Gibbs Free Energies (ΔG) from MM and DFT

Conformer MM Relative Energy (kcal/mol) DFT Relative ΔG (kcal/mol)
Equatorial-Equatorial 0.00 0.00
Equatorial-Axial ~0.7 ~0.85

| Axial-Equatorial | > 4.0 | > 4.5 |

Note: DFT values are expected to be more accurate, accounting for electronic effects not captured by classical force fields.

The surrounding environment, particularly the solvent, can significantly alter conformational preferences. This is especially true for a molecule like this compound, which has two amine groups capable of hydrogen bonding and a significant dipole moment. The influence of a solvent is typically modeled computationally using implicit solvent models (like the Polarizable Continuum Model, PCM) or by explicit inclusion of solvent molecules.

The stability of a given conformer is a delicate balance of several intramolecular interactions:

Steric Interactions: As noted, the van der Waals repulsion between the bulky axial butyl group and the axial hydrogens at positions 2 and 6 (1,3-diaxial interactions) is the most significant destabilizing factor for the axial-butyl conformer. sinica.edu.tw

Electrostatic Interactions: The lone pairs on the two nitrogen atoms and the partial charges on the atoms create a complex electrostatic field. There is a possibility of a weak intramolecular hydrogen bond between the hydrogen of the 4-amino group and the lone pair of the piperidine nitrogen (N4-H···N1), which could stabilize certain orientations of the amine group. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

While quantum chemical calculations provide a static picture of discrete conformers, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. uark.edu In an MD simulation, the molecule is placed in a simulated environment (often a box of water molecules), and Newton's equations of motion are solved iteratively to trace the movement of every atom over a period of nanoseconds to microseconds. rsc.org

For this compound, an MD simulation would reveal:

Conformational Transitions: The simulation could capture transitions between different chair and boat conformations of the piperidine ring, providing insight into the energy barriers for these changes.

Side-Chain Flexibility: The dynamic behavior of the butyl chain, including its preferred rotational states (rotamers), would be observed.

Solvation Shell Structure: It would show how water molecules arrange themselves around the solute, quantifying the number and lifetime of hydrogen bonds to the two amine groups. uark.edu

Principal Motions: Analysis techniques like Principal Component Analysis (PCA) applied to the MD trajectory can identify the dominant collective motions of the molecule. researchgate.net

Table 3: Typical Setup and Outputs of an MD Simulation for this compound

Parameter Description Example
Force Field A set of parameters to describe the potential energy of the system. AMBER, CHARMM, GROMOS
Solvent Model The representation of the solvent. Explicit water model like TIP3P
Simulation Time The duration of the simulation. 100 ns - 1 µs

| Key Outputs | The data extracted from the simulation trajectory. | RMSD (Root Mean Square Deviation), RMSF (Fluctuation), Hydrogen Bond Analysis, Radial Distribution Functions |

Quantum Chemical Calculations of Electronic Structure and Local Reactivity Indices

DFT calculations are also paramount for understanding a molecule's electronic structure, which is the foundation of its chemical reactivity. scirp.orgaspbs.com Key parameters derived from these calculations include the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the orbital from which an electron is most easily donated. Regions of the molecule with high HOMO density are susceptible to attack by electrophiles. For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, particularly the more accessible 4-amine group.

LUMO: Represents the orbital to which an electron is most easily accepted. Regions with high LUMO density are susceptible to attack by nucleophiles.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive. scirp.org

To pinpoint reactivity at specific atomic sites, local reactivity indices like Fukui functions or condensed softness indices are calculated. mdpi.com These indices quantify the change in electron density at a specific atom upon the addition or removal of an electron, thereby identifying the most nucleophilic (prone to donate electrons) and electrophilic (prone to accept electrons) sites within the molecule. For this compound, these calculations would almost certainly identify the two nitrogen atoms as the primary centers of reactivity.

| Dipole Moment (μ) | Measure of net molecular polarity | ~1.5 - 2.0 D | Indicates asymmetric charge distribution |

Investigation of Orbital Interactions and Charge Distribution

The electronic structure of a molecule is fundamental to its reactivity and intermolecular interactions. Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for analyzing these characteristics. tandfonline.comekb.eg

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy level relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is a critical descriptor of molecular stability; a large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. irjweb.comirjweb.com For piperidine derivatives, DFT calculations are routinely used to determine these orbital energies. For instance, in one study on piperidine-based compounds, the HOMO and LUMO charge densities were found to be localized on different parts of the molecule, indicating specific regions that act as electron donors and acceptors. nih.gov A similar analysis for this compound would reveal how the butyl group and the amine substituents influence the electronic distribution and reactivity of the piperidine core.

Charge Distribution and Molecular Electrostatic Potential (MEP): The distribution of electron density within a molecule governs its electrostatic interactions. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial charges on each atom. tandfonline.com This reveals sites susceptible to nucleophilic or electrophilic attack. irjweb.com An MEP map provides a visual representation of the electrostatic potential on the molecule's surface, where regions of negative potential (typically colored red) are prone to electrophilic attack, and regions of positive potential (blue) are susceptible to nucleophilic attack. mdpi.com For this compound, the nitrogen atoms of the piperidine ring and the primary amine group would be expected to be regions of high electron density, making them key sites for interactions like hydrogen bonding. semanticscholar.org

Computational Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are invaluable for predicting spectroscopic data, which aids in structure elucidation and conformational analysis. researchgate.netrsc.org

NMR Chemical Shift Prediction: Density Functional Theory (DFT) is widely used to predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. arabjchem.orgmdpi.com The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing them against a standard like tetramethylsilane (B1202638) (TMS). psnc.plresearchgate.net Various DFT functionals (e.g., B3LYP, mPW1PW91, ωB97X-D) and basis sets (e.g., 6-31G*, cc-pVDZ, def2-SVP) are employed, and the choice can impact accuracy. mdpi.comnih.govrsc.org Studies on other piperidine derivatives have shown that theoretical calculations can successfully reproduce experimental chemical shifts, often with correlation coefficients (R²) greater than 0.98. mdpi.comresearchgate.net

Conformational Analysis and DP4+: For flexible molecules like this compound, which can exist in multiple conformations (e.g., chair conformations with equatorial or axial substituents), computational analysis is crucial. After a conformational search, the NMR chemical shifts for all low-energy conformers are calculated. nih.gov The Boltzmann-averaged chemical shifts are then compared to experimental data. The DP4+ probability analysis is a sophisticated statistical method that compares the calculated shifts of candidate stereoisomers/conformers with experimental data to determine the most likely structure in solution. researchgate.netnih.gov This approach has become a standard tool in the structural assignment of complex molecules with multiple chiral centers. uca.edu.ar

Table 2: Illustrative Example of Predicted vs. Experimental NMR Chemical Shifts for a Piperidine Derivative This table is a hypothetical example to illustrate the correlation between computed and experimental data. It does not represent actual data for this compound.

AtomPredicted ¹³C Shift (ppm) (GIAO/DFT)Experimental ¹³C Shift (ppm)Difference (ppm)
C252.151.80.3
C335.435.9-0.5
C450.850.50.3
C528.929.1-0.2
C646.546.30.2

Computational Design and Optimization of Derivatives and Reaction Pathways

Computational chemistry plays a pivotal role in modern drug discovery and synthetic chemistry by enabling the rational design of new molecules and the optimization of reaction conditions. acs.org

Design of Derivatives: The piperidine scaffold is a privileged structure in medicinal chemistry. tandfonline.comnih.govnih.govmarmara.edu.tr Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are used to design novel derivatives with enhanced biological activity. arabjchem.orgresearchgate.netresearchgate.netnih.gov For example, a 3D-QSAR model can be built to understand how different substituents on the piperidine ring affect its inhibitory activity against a specific protein target. arabjchem.org Based on this model, new derivatives can be designed and prioritized for synthesis. MD simulations can then be used to study the stability of the ligand-protein complex and analyze key interactions, such as hydrogen bonds, over time. researchgate.netnih.govrsc.org

Optimization of Reaction Pathways: Theoretical calculations are also employed to investigate and optimize synthetic routes. For reactions like reductive amination, a common method for synthesizing amines, DFT calculations can elucidate the reaction mechanism, identify transition states, and determine activation barriers for different pathways. rsc.orgchemrxiv.org This insight helps in understanding the role of catalysts, solvents, and pH on reaction efficiency and selectivity. rsc.org For instance, computational studies on C-H amination reactions have proposed mechanisms involving turnover-limiting steps and radical intermediates, guiding the development of more efficient catalytic systems. researchgate.net Such studies could be applied to optimize the synthesis of this compound or to plan the synthesis of its novel derivatives. rsc.org

Reaction Mechanisms and Chemical Reactivity of 3 Butylpiperidin 4 Amine

Amine Reactivity within the Piperidine (B6355638) Framework

The presence of two distinct amine functionalities governs the principal reaction pathways of 3-butylpiperidin-4-amine. Both the endocyclic (ring) nitrogen and the exocyclic primary amine possess lone pairs of electrons, rendering them nucleophilic and basic.

The lone pair of electrons on the nitrogen atoms makes them effective nucleophiles, capable of attacking electron-deficient centers. chemguide.co.uk This property allows this compound to participate in a variety of nucleophilic substitution and addition reactions. Simple amines are generally more nucleophilic than their alcohol counterparts. msu.edulibretexts.org The primary amine at the C-4 position and the secondary amine in the piperidine ring can react with a range of electrophiles.

Key nucleophilic reactions include:

Alkylation: The amine groups can be alkylated by reacting with alkyl halides through an S_N2 mechanism. libretexts.org This reaction can lead to the formation of N-substituted derivatives at either the primary or secondary amine. However, such reactions can be complex, as the product amine is also a nucleophile and can compete with the starting material, potentially leading to polyalkylation and the formation of tertiary amines and quaternary ammonium (B1175870) salts. msu.edulibretexts.orgsavemyexams.com

Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of amides. ambeed.com This is a common transformation where the amine attacks the electrophilic carbonyl carbon of the acylating agent.

Reductive Amination: The primary amine can react with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to yield a secondary amine. ambeed.com This is a powerful method for forming new carbon-nitrogen bonds.

Table 1: Representative Nucleophilic Reactions of Amines
Reaction TypeElectrophileProduct TypeGeneral Significance
AlkylationAlkyl Halides (R-X)N-Alkyl PiperidinesForms C-N bonds, leading to secondary, tertiary, or quaternary amines. libretexts.org
AcylationAcyl Chlorides (R-COCl)AmidesForms stable amide linkages. ambeed.com
Reductive AminationAldehydes/Ketones (R-CO-R')N-Substituted AminesCreates secondary or tertiary amines from carbonyl compounds. ambeed.com

The basicity of an amine is a measure of the availability of its lone pair of electrons to accept a proton. In this compound, both nitrogen atoms are basic. The basicity of piperidine derivatives is influenced by several factors, including inductive effects from substituents and stereoelectronic effects. masterorganicchemistry.com The butyl group at C-3 is an electron-donating alkyl group, which tends to increase the electron density on the nitrogen atoms, thereby increasing basicity compared to an unsubstituted ring.

The pKa of an amine is influenced by the hybridization of the nitrogen atom and the presence of electron-withdrawing or -donating groups. masterorganicchemistry.com For cyclic amines, basicity generally increases with ring size from three- to six-membered rings, which is consistent with a decrease in ring strain. srce.hr The basicity of piperidine (pKaH ≈ 11) is significantly higher than that of pyridine (B92270) (pKaH ≈ 5.2), reflecting the sp³ hybridization of the piperidine nitrogen versus the sp² hybridization in pyridine. masterorganicchemistry.com

Protonation of the piperidine ring nitrogen has significant conformational consequences. The piperidine ring typically adopts a chair conformation. When the ring nitrogen is protonated, an N-H bond is formed. The orientation of this bond (axial or equatorial) and the orientation of the substituents at C3 and C4 will be determined by the need to minimize steric strain. There will be an equilibrium between conformers, with the most stable conformer generally placing the bulky substituents (like the butyl group) in an equatorial position to reduce unfavorable 1,3-diaxial interactions. Studies on substituted piperidines have shown that the pKa can be substantially affected by the orientation of substituents; for instance, axial hydroxy groups at the 3-position of a piperidine ring resulted in markedly decreased ΔpKa values compared with equatorial hydroxy groups. yuntsg.com

Table 2: Factors Influencing Piperidine Basicity
FactorEffect on BasicityExample/Reason
Alkyl SubstitutionIncreaseElectron-donating nature of alkyl groups increases electron density on nitrogen. masterorganicchemistry.com
Electron-Withdrawing Groups (e.g., F, OH)DecreaseInductive effects reduce electron density on nitrogen. cambridgemedchemconsulting.com
Ring ProtonationConformational ShiftEquilibrium favors chair conformations that minimize steric hindrance, often with bulky groups in equatorial positions. yuntsg.com
Substituent Orientation (Axial vs. Equatorial)Modulates pKaThe stereoelectronic effect of a substituent can stabilize or destabilize the protonated form differently depending on its orientation. yuntsg.com

Elucidation of Stereochemical Outcomes in Key Transformations

The presence of two adjacent chiral centers at C3 and C4 means that this compound can exist as different stereoisomers (diastereomers and enantiomers). The relative stereochemistry is typically described as cis (where the substituents on C3 and C4 are on the same side of the ring) or trans (where they are on opposite sides). Synthetic methods often aim to control this stereochemistry.

The stereochemical outcome of reactions involving this scaffold is highly dependent on the existing stereochemistry of the starting material. For example, in the synthesis of chiral cis- and trans-3-alkyl-4-aminopiperidines, the steric direction of reactions like alkylation and hydride reduction is controlled to produce specific diastereomers. researchgate.net The synthesis of trans-(3S)-amino-(4R)-alkyl-piperidines has been achieved via ring-closing metathesis, where the absolute stereochemistry was controlled using a protected D-serine as a chiral starting material, followed by a stereoselective hydrogenation step. nih.govcapes.gov.br This highlights that the existing stereocenters can direct the approach of reagents in subsequent transformations, leading to a high degree of stereocontrol. Processes for controlling the stereochemistry at the C-3 and C-4 positions of the piperidine ring have been developed, for instance, through the 1,4-conjugate addition of organometallic reagents to unsaturated piperidine precursors. google.com

Investigation of Intermolecular and Intramolecular Reaction Pathways

This compound can participate in both intermolecular and intramolecular reactions.

Intermolecular Reactions: These are reactions between two separate molecules. The nucleophilic reactions discussed previously, such as alkylation and acylation, are classic examples of intermolecular pathways. libretexts.orgambeed.com For instance, the reaction of this compound with an alkyl halide involves two distinct molecules interacting. libretexts.org Similarly, multicomponent reactions, where several molecules combine, can lead to the formation of complex products like α-hydroxyamides from the reaction of aldehydes, amines, and a carbonylation agent. rsc.org

Intramolecular Reactions: These reactions occur within a single molecule. Given the presence of two nucleophilic amine groups, if a suitable electrophilic moiety were introduced into the molecule (for example, on a substituent attached to the ring nitrogen), an intramolecular cyclization could occur. The primary amine at C4 could attack an electrophilic center elsewhere in the molecule, or vice-versa, to form a new bicyclic ring system. Such cyclization reactions are a common strategy in the synthesis of complex heterocyclic compounds. ambeed.com For example, intramolecular Friedel-Crafts cyclization is a known pathway for creating fused ring systems from appropriately substituted precursors. nih.gov

The specific pathway followed, whether intermolecular or intramolecular, can often be tuned by controlling the reaction conditions and the nature of the reactants and substrates.

Applications of 3 Butylpiperidin 4 Amine in Advanced Chemical Synthesis

Role as Chiral Building Blocks and Key Intermediates for Complex Molecule Construction

The 3-Butylpiperidin-4-amine structure features two stereogenic centers at the C3 and C4 positions. This inherent chirality makes it a valuable chiral building block for the enantioselective synthesis of complex molecules. The spatial orientation of the butyl group relative to the amine function (cis or trans) is critical, as the biological activity of a final compound often depends on a precise three-dimensional arrangement of its constituent parts.

The stereoselective synthesis of 3,4-disubstituted piperidines is a well-established field, with methodologies designed to control the relative and absolute stereochemistry of the substituents. znaturforsch.com Strategies often begin from precursors like 2-pyridone, which can be modified using chiral auxiliaries, such as carbohydrates, to direct the stereoselective addition of substituents. znaturforsch.com For instance, nucleophilic addition to N-galactosylated pyridinium (B92312) intermediates can afford 4-substituted piperidones with high stereoselectivity, which can then be further functionalized at the 3-position. znaturforsch.com Other routes employ chiral 1,4-dihydropyridines as key intermediates or involve the ring transformation of substituted azetidines. scispace.comacs.org

These enantiopure intermediates are crucial in the construction of pharmacologically active agents where specific stereoisomers are required for efficacy. figshare.comcapes.gov.br A notable example is the synthesis of the antidepressant paroxetine, which relies on the enantiopure trans-3,4-disubstituted piperidine (B6355638) core. figshare.comcapes.gov.br this compound fits squarely into this category of key intermediates. The butyl group provides a significant lipophilic and steric element, while the primary amine at C4 and the secondary amine within the piperidine ring serve as distinct reactive handles for subsequent synthetic transformations, allowing for the construction of intricate molecular architectures with precise stereochemical control.

Scaffold for the Assembly of Advanced Chemical Structures

In drug discovery, a scaffold is a core molecular structure to which various functional groups are appended to create a library of compounds for biological screening. The 4-aminopiperidine (B84694) (4AP) substructure is a highly successful and privileged scaffold, forming the basis for numerous therapeutic agents. acs.orgnih.govnih.gov Its value lies in the piperidine ring's favorable absorption, distribution, metabolism, and excretion (ADME) properties, combined with the synthetic versatility of the amine functionalities.

Research has demonstrated the utility of the 4AP scaffold in developing potent inhibitors of the Hepatitis C Virus (HCV). acs.orgnih.gov In this context, the 4-aminopiperidine core served as the starting point for a medicinal chemistry campaign that led to analogs with improved potency and metabolic stability. acs.orgnih.gov Similarly, derivatives built upon the 4AP scaffold have been synthesized and evaluated as N-type calcium channel blockers for the potential treatment of neuropathic pain. acs.org

Precursors for Derivatization in Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, involving the systematic synthesis and biological evaluation of analogs of a lead compound to map the relationship between chemical structure and biological activity. nih.gov this compound is an ideal precursor for such investigations due to its multiple points for chemical modification.

Rational drug design leverages structural information about a target receptor to guide the synthesis of more potent and selective ligands. The piperidine scaffold is frequently used in this approach, particularly in the design of ligands for central nervous system (CNS) receptors like dopamine (B1211576) receptors. nih.govuni-duesseldorf.degoogle.combiorxiv.org

A compelling example of this process is the development of selective dopamine D4 receptor (D4R) antagonists. nih.govresearchgate.net In a relevant study, researchers started with a lead compound, 1-[3-(4-butylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinolin-2-one, which contains the 4-butylpiperidine (B1281884) moiety. nih.gov They systematically modified the piperidine substituent to understand the structural features required for high D4R affinity and selectivity over other dopamine receptor subtypes (D2R and D3R). The findings from this SAR study highlight how modifications to the piperidine core directly impact receptor binding affinity.

Table 1: SAR of Piperidine Analogs at Dopamine Receptors

This table, based on data from related research, illustrates how modifying a piperidine scaffold can tune receptor affinity and selectivity. nih.gov The data shown are for compounds where the piperidine nitrogen is connected via a propyl linker to a tetrahydroquinolin-2-one moiety.

Compound IDPiperidine C4-SubstituentD2R Ki (nM)D3R Ki (nM)D4R Ki (nM)
1 n-Butyl11625610.3
2 Isobutyl16018131.6
3 Benzyl (B1604629)2493441.3
4 4-Fluorobenzyl1122031.5

Data adapted from studies on similar piperidine-containing dopamine receptor ligands to illustrate SAR principles. nih.gov

The data demonstrate that replacing the n-butyl group with a larger, aromatic benzyl group (Compound 3) significantly improves affinity for the D4 receptor (Ki decreases from 10.3 nM to 1.3 nM). nih.gov This type of systematic derivatization, starting from a core like this compound, allows medicinal chemists to rationally design analogs with optimized receptor binding profiles for therapeutic applications. nih.gov

The nature of the substituents on the piperidine ring profoundly influences the molecule's physicochemical properties and its interactions with biological targets. The C3-butyl and C4-amino groups of this compound each contribute uniquely.

Lipophilicity and Steric Bulk: The four-carbon alkyl chain of the butyl group significantly increases the lipophilicity of the molecule compared to an unsubstituted aminopiperidine. This property is critical for membrane permeability and can influence brain penetration. smolecule.com Furthermore, the size and shape of the butyl group introduce steric hindrance that can either enhance binding by promoting a specific conformation or hinder it by causing clashes within a receptor's binding pocket.

Conformational Effects: The substitution pattern on a piperidine ring dictates its conformational preference. Generally, piperidine rings adopt a chair conformation to minimize steric strain. ias.ac.in The substituents, like the butyl group, will preferentially occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions. ias.ac.incdnsciencepub.com The relative cis/trans stereochemistry between the C3-butyl group and the C4-amine group fixes their spatial relationship, creating a rigid three-dimensional structure that is presented to the target protein. The conformational preference of substituents can be a key determinant of biological activity, as it governs the orientation of pharmacophoric features. acs.org

Hydrogen Bonding and Basicity: The two amine groups—the secondary amine in the ring and the primary amine at C4—are key interaction points. They can act as hydrogen bond donors and acceptors, forming critical connections with amino acid residues in a protein target. Their basicity (pKa) allows for the formation of salt bridges with acidic residues. The electron-donating nature of the adjacent butyl group can subtly modulate the basicity of these amines, thereby fine-tuning the strength of these ionic interactions.

Through systematic derivatization—for example, by varying the length of the alkyl chain at C3, altering the substituents on the amine groups, or inverting the stereochemistry—researchers can meticulously probe these effects to build a comprehensive SAR model and optimize a compound for a desired biological function.

Future Directions and Emerging Research Areas Pertaining to 3 Butylpiperidin 4 Amine

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of substituted piperidines is a cornerstone of modern organic chemistry, yet the development of efficient, stereocontrolled, and scalable routes remains a significant challenge. Future research concerning 3-butylpiperidin-4-amine is expected to move beyond traditional multi-step sequences toward more innovative and sustainable methods.

One promising avenue is the development of catalytic C-H activation strategies. This would allow for the direct introduction of the butyl group onto a pre-existing piperidine (B6355638) ring, potentially reducing the number of synthetic steps, minimizing waste, and avoiding the use of pre-functionalized starting materials. Another area of focus is the advancement of multi-component reactions (MCRs). Reactions like the Ugi or Petasis three-component reaction could enable the rapid assembly of complex piperidine structures from simple, readily available starting materials in a single step. researchgate.netmdpi.com This approach is highly valued for its efficiency and for generating molecular diversity. researchgate.net

Furthermore, the application of flow chemistry is anticipated to play a crucial role in the industrial-scale production of this compound and its derivatives. Continuous flow reactors offer superior control over reaction parameters, enhance safety, and can lead to higher yields and purity compared to traditional batch processing. The optimization of existing methods, such as reductive amination and N-alkylation, by employing novel catalysts or greener reaction conditions, also remains an important goal to make synthesis more cost-effective and environmentally friendly. smolecule.comsmolecule.comvulcanchem.com

Integration of Advanced Computational Modeling for Predictive Chemistry

The integration of computational chemistry is revolutionizing drug discovery and materials science by enabling the prediction of molecular properties and interactions before undertaking extensive laboratory synthesis. For this compound, these in silico tools are critical for guiding the rational design of new derivatives.

Advanced computational techniques such as molecular docking and molecular dynamics (MD) simulations are being used to model the interactions of piperidine-based compounds with biological targets like enzymes and receptors. nih.govmdpi.com These simulations can predict the binding affinity and conformation of a molecule within a target's active site, providing crucial insights into the structural basis of its activity. nih.govbiorxiv.org For instance, docking studies can help rationalize the observed activities of a series of inhibitors and guide the design of more potent and selective compounds. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool. vulcanchem.com By building mathematical models that correlate the chemical structures of a series of compounds with their biological activities, QSAR can predict the efficacy of unsynthesized derivatives. This allows researchers to prioritize the synthesis of candidates with the highest probability of success, thereby saving time and resources. The application of these predictive models will accelerate the discovery of this compound derivatives with tailored pharmacological or material properties.

Exploration of New Derivatization Strategies for Functionalization and Diversification

The true potential of the this compound scaffold lies in its capacity for chemical modification. The presence of two reactive sites—the primary amine at the C4 position and the secondary amine within the piperidine ring—allows for extensive derivatization to generate a wide array of novel compounds.

Future research will undoubtedly focus on exploring new strategies to functionalize these positions. The C4-amino group can be readily acylated, alkylated, or used in reductive amination to introduce a vast range of substituents, which can modulate the molecule's physicochemical properties and biological activity. nih.govacs.org Similarly, the piperidine nitrogen can be targeted through N-alkylation or N-arylation to attach different chemical moieties, a common strategy in the development of central nervous system agents. mdpi.com

Scaffold hybridization is another emerging strategy, where the this compound core is chemically fused with other known pharmacophores or privileged structures. acs.org This can lead to the creation of bitopic or multitarget ligands with unique pharmacological profiles. acs.org By employing modern synthetic techniques like click chemistry or palladium-catalyzed cross-coupling reactions, chemists can create large and diverse libraries of this compound derivatives for high-throughput screening, significantly increasing the chances of discovering new lead compounds for therapeutic or industrial applications. researchgate.netmdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Butylpiperidin-4-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves alkylation of piperidin-4-amine precursors. For example, the butyl group can be introduced via nucleophilic substitution or reductive amination. Key parameters include solvent choice (e.g., dichloromethane or ethanol), temperature control (0–60°C), and catalysts like palladium for cross-coupling reactions. Optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios of reagents. Post-synthesis purification via column chromatography or recrystallization is critical for high purity .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the piperidine ring structure and butyl substituent. Mass spectrometry (HRMS) validates molecular weight, while HPLC assesses purity (>95% threshold). Infrared (IR) spectroscopy identifies functional groups (e.g., NH stretching at ~3300 cm⁻¹). For stereochemical analysis, X-ray crystallography or chiral chromatography may be employed if enantiomers are present .

Q. What are the primary biological targets of piperidin-4-amine derivatives, and how are these assays designed?

  • Methodological Answer : These compounds often target neurotransmitter receptors (e.g., serotonin or dopamine receptors) or enzymes like monoamine oxidases. Assays include:

  • Binding assays : Radioligand displacement studies using [³H]-labeled reference compounds.
  • Functional assays : Measurement of cAMP production or calcium flux in transfected cell lines.
  • Kinetic studies : IC₅₀ determination via dose-response curves. Positive controls (e.g., known inhibitors) and vehicle controls are mandatory .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound derivatives be resolved?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Strategies include:

  • Meta-analysis : Quantify heterogeneity using Higgins' statistic to assess between-study variance .
  • Cross-validation : Replicate assays in orthogonal systems (e.g., in vitro vs. ex vivo models).
  • Structural verification : Confirm compound identity via NMR and HRMS to rule out degradation .

Q. What computational approaches predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Retrosynthetic tools (e.g., AI-powered platforms) analyze feasible pathways using databases like Reaxys and Pistachio. Density Functional Theory (DFT) calculates transition-state energies for reaction steps. Molecular dynamics simulations model steric effects of the butyl group on reaction kinetics. These methods prioritize routes with minimal byproducts and high atom economy .

Q. How do steric and electronic effects of the butyl group influence the compound’s interactions with biological targets?

  • Methodological Answer : The butyl chain’s hydrophobicity enhances membrane permeability but may reduce binding affinity if steric clashes occur. Molecular docking (e.g., AutoDock Vina) identifies binding poses, while Comparative Molecular Field Analysis (CoMFA) maps steric/electrostatic contributions. Site-directed mutagenesis of target proteins validates computational predictions .

Q. What strategies improve the stability of this compound in biological assays?

  • Methodological Answer : Stability is assessed via accelerated degradation studies (40°C, 75% humidity). Formulation with cyclodextrins or liposomal encapsulation reduces hydrolysis. Storage at -20°C in anhydrous DMSO preserves integrity. LC-MS monitors degradation products (e.g., oxidized piperidine rings) .

Q. How should structure-activity relationship (SAR) studies be designed for this compound analogs?

  • Methodological Answer : SAR requires systematic variation of substituents (e.g., alkyl chain length, halogenation). Key steps:

  • Library synthesis : Parallel synthesis or combinatorial chemistry.
  • 3D-QSAR modeling : Uses partial least squares (PLS) regression on biological data to guide optimization.
  • Pharmacophore mapping : Identifies essential interaction features (e.g., hydrogen bond donors) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.